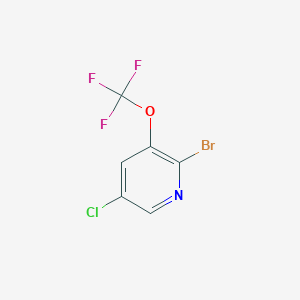
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2BrClF3NO It is a pyridine derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of 3-(trifluoromethoxy)pyridine, followed by selective bromination and chlorination. The reaction conditions often require the use of halogenating agents such as bromine and chlorine, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for various therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(methylthio)pyridine
- 2-Bromo-5-(methanesulfonyl)pyridine
Uniqueness
2-Bromo-5-chloro-3-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form halogen bonds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H2BrClF3NO |
|---|---|
Poids moléculaire |
276.44 g/mol |
Nom IUPAC |
2-bromo-5-chloro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrClF3NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H |
Clé InChI |
PVUNZTLTEAWNNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OC(F)(F)F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


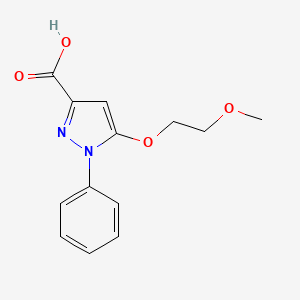
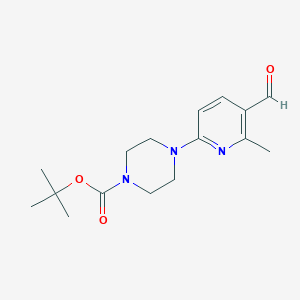
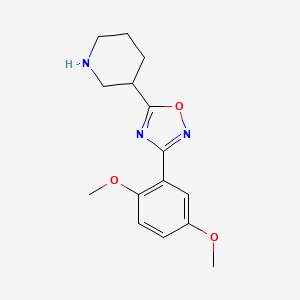

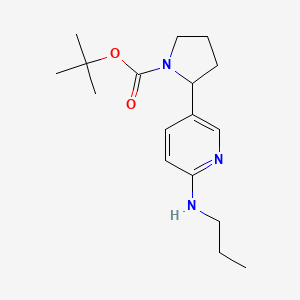


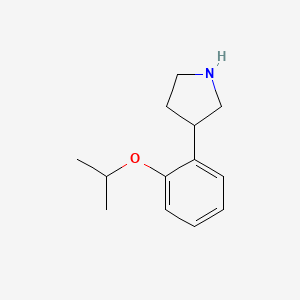
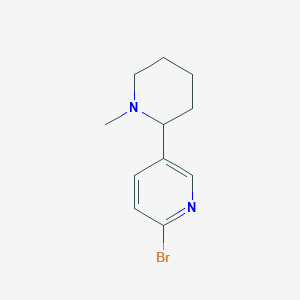

![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

